Zeatin

Description

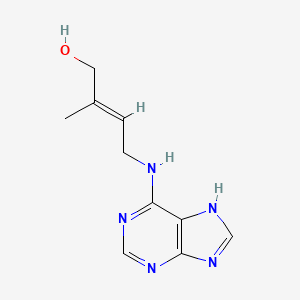

An aminopurine factor in plant extracts that induces cell division. (Grant & Hackh's Chemical Dict, 5th ed)

trans-Zeatin has been reported in Mercurialis ambigua, Solanum tuberosum, and other organisms with data available.

Properties

IUPAC Name |

(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040631 | |

| Record name | trans-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zeatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from water | |

CAS No. |

1637-39-4 | |

| Record name | Zeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11337 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZEATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I6OOJ9GR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZEATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zeatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207-208 °C | |

| Record name | ZEATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Zeatin: A Comprehensive Technical Guide to its Structure, Properties, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeatin, a naturally occurring cytokinin, plays a pivotal role in the regulation of plant growth and development. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and the intricate signaling cascade of this compound. Detailed experimental methodologies for its extraction, quantification, and biological activity assessment are presented to facilitate further research and application in various scientific and drug development contexts.

Chemical Structure and Properties

This compound is an adenine-based cytokinin characterized by a hydroxylated isoprenoid side chain attached to the N6 position of the purine ring. It exists as two geometric isomers, trans-zeatin and cis-zeatin, with the trans-isomer being significantly more biologically active.

General Information

| Identifier | Value |

| IUPAC Name | (2E)-2-Methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol |

| CAS Number | 1637-39-4 (trans-zeatin)[1][2] |

| Molecular Formula | C₁₀H₁₃N₅O[1][3] |

| Molecular Weight | 219.24 g/mol [1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white or yellow crystalline powder | |

| Melting Point | 207-210 °C | |

| Solubility | Soluble in 1M NaOH, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | |

| UV Absorption (λmax) | 210 nm, 269 nm | |

| Stability | Stable for ≥ 4 years at -20°C. Stable in aqueous solutions under various conditions, including autoclaving. |

The this compound Signaling Pathway

The perception and transduction of the this compound signal are mediated by a multi-step phosphorelay system, analogous to the two-component systems in prokaryotes. This pathway is central to the regulation of a vast array of physiological and developmental processes in plants.

Core Signaling Cascade

The canonical this compound signaling pathway involves three key protein families:

-

Arabidopsis Histidine Kinases (AHKs): These are the primary cytokinin receptors, with AHK2, AHK3, and AHK4 (also known as CRE1/WOL) being the major players in Arabidopsis. They are predominantly located in the endoplasmic reticulum. Binding of this compound to the extracellular CHASE domain of AHKs induces their autophosphorylation on a conserved histidine residue.

-

Histidine Phosphotransfer Proteins (AHPs): The phosphoryl group from the activated AHKs is transferred to a conserved aspartate residue on the AHPs. These proteins then translocate from the cytoplasm to the nucleus.

-

Response Regulators (ARRs): In the nucleus, AHPs transfer the phosphoryl group to conserved aspartate residues on the receiver domains of ARRs. ARRs are classified into two main types:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs.

-

Type-A ARRs: These are rapidly induced by cytokinin signaling and act as negative regulators of the pathway, creating a feedback loop.

-

References

A Technical Guide to Zeatin Biosynthesis, Metabolism, and Signaling in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the core pathways governing the biosynthesis, metabolism, and signaling of zeatin, a critical cytokinin phytohormone. This compound plays a central role in regulating a vast array of plant growth and development processes, including cell division, differentiation, shoot and root morphogenesis, and senescence.[1][2] A thorough understanding of these molecular mechanisms is essential for developing novel strategies in crop improvement, stress tolerance, and the development of plant-derived therapeutics.

This compound Biosynthesis: The De Novo and tRNA Degradation Pathways

Plants utilize two primary pathways for the synthesis of this compound isomers. The de novo biosynthesis pathway is the main route for producing the highly active trans-zeatin (tZ) isoform, while the tRNA degradation pathway is responsible for the synthesis of cis-zeatin (cZ).[3][4][5]

The de novo synthesis of trans-zeatin is a foundational process that begins with the production of isopentenyladenine (iP)-type cytokinins, which are subsequently hydroxylated to form tZ-type cytokinins. This multi-step process involves three key enzyme families:

-

Adenosine Phosphate-Isopentenyltransferase (IPT): This is the rate-limiting enzyme in the pathway. IPT catalyzes the attachment of an isopentenyl group from dimethylallyl diphosphate (DMAPP) to an adenine moiety from ATP or ADP. In Arabidopsis, specific IPTs (IPT1, IPT3, IPT5, IPT7) are responsible for this initial step, producing N6-(Δ2-isopentenyl)adenosine-5'-triphosphate (iPRTP) or -diphosphate (iPRDP).

-

Cytochrome P450 Monooxygenase (CYP735A): Following the synthesis of iP-type precursors, the CYP735A enzymes (CYP735A1 and CYP735A2 in Arabidopsis) hydroxylate the terminal methyl group of the isopentenyl side chain of iPRTP and iPRDP to form trans-zeatin riboside 5'-triphosphate (tZRTP) and -diphosphate (tZRDP).

-

LONELY GUY (LOG): The final activation step is catalyzed by LOG enzymes, which are cytokinin phosphoribohydrolases. LOG enzymes directly convert the inactive cytokinin nucleotide precursors (e.g., tZRTP, tZRDP) into their biologically active free-base form, trans-zeatin (tZ), by removing the phosphoribosyl group.

cis-Zeatin and its derivatives are primarily synthesized via the degradation of prenylated transfer RNA (tRNA).

-

tRNA Isopentenyltransferase (tRNA-IPT): These enzymes catalyze the prenylation of adenine residues at position 37, adjacent to the anticodon of specific tRNAs (those recognizing codons starting with U).

-

Hydroxylation & Release: The isopentenyl group on the tRNA can be hydroxylated to form a cis-zeatin moiety. The subsequent degradation of this modified tRNA by unknown enzymes releases cis-zeatin and its derivatives. Unlike trans-zeatin, which is considered highly active, cis-zeatin generally shows weaker biological activity in most bioassays.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. KEGG PATHWAY: this compound biosynthesis - Reference pathway [kegg.jp]

- 4. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The trans-zeatin-type side-chain modification of cytokinins controls rice growth - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Cytokinin: A Technical Guide to the Natural Sources and Occurrence of trans-Zeatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-zeatin, a potent, naturally occurring cytokinin, plays a critical role in the life cycle of a vast array of organisms, from unicellular bacteria to complex vascular plants and insects. Its profound influence on cell division, differentiation, and development has made it a molecule of significant interest in agriculture, biotechnology, and medicine. This technical guide provides a comprehensive overview of the natural sources and occurrence of trans-zeatin, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a thorough examination of its signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals seeking to understand and harness the biological activities of this versatile phytohormone.

Natural Occurrence and Quantitative Levels of trans-Zeatin

Trans-zeatin and its derivatives are widespread in nature, functioning as key signaling molecules. Their concentrations vary significantly depending on the organism, tissue type, and developmental stage.

Plants

In plants, trans-zeatin is one of the most active and abundant forms of cytokinins, primarily synthesized in the root tips and transported via the xylem to the shoots.[1] It is integral to numerous developmental processes, including the regulation of the cell cycle, morphogenesis of shoot and root, and the delay of senescence.[2]

Table 1: Quantitative Occurrence of trans-Zeatin in Various Plant Species

| Plant Species | Tissue/Organ | Concentration | Reference(s) |

| Zea mays (Maize) | Immature Kernels | 0.730 mg/g | [3] |

| Leaves (28-day-old) | ~1.5 pmol/g FW | ||

| Roots (28-day-old) | ~0.5 pmol/g FW | ||

| Cocos nucifera (Coconut) | Coconut Water (liquid endosperm) | 0.01-0.03 mg/g (in powder) | [4] |

| Arabidopsis thaliana | Leaves (during cell proliferation to expansion) | ~1.5 - 4.5 pmol/g FW | [5] |

| Fragaria × ananassa (Strawberry) | Flower buds | ~150 pmol/g DW | |

| Flowers at anthesis | ~250 pmol/g DW | ||

| Receptacles (8 days after anthesis) | ~400 pmol/g DW | ||

| Receptacles (13 days after anthesis) | ~250 pmol/g DW | ||

| Nicotiana tabacum (Tobacco) | Leaves (untreated control) | 8.44 ± 5.12 ng/g FW | |

| Amorphophallus muelleri | Corms (second leaf sprouting stage) | >5000-fold increase from dormancy |

FW: Fresh Weight, DW: Dry Weight

Microorganisms

A diverse range of bacteria and fungi are capable of synthesizing trans-zeatin, often as a means of interacting with their plant hosts.

Table 2: Quantitative Occurrence of trans-Zeatin in Microorganisms

| Microorganism | Strain/Species | Concentration | Reference(s) |

| Agrobacterium tumefaciens | Nopaline strains | 0.5 - 44 µg/L in culture | |

| Pseudomonas savastanoi | Strain PB213-2 | 80 ng/mL (zeatin), 80 ng/mL (ribosylthis compound) in culture | |

| Strain EW1006 | 400 ng/mL (this compound) in culture | ||

| Pseudomonas solanacearum | Up to 1 mg/L in culture | ||

| Pseudomonas syringae pv. savastanoi | Up to 1 mg/L in culture | ||

| Methylobacterium spp. | Leaf isolates | 22 - 111 ng/L in culture filtrate | |

| Hericium coralloides | Mycelia | High amounts of this compound-type cytokinins | |

| Fomitopsis officinalis | Mycelia | High amounts of this compound-type cytokinins |

Insects

Cytokinins, including trans-zeatin, have been identified in a variety of insect species, particularly those that induce gall formation on plants. It is hypothesized that these insects utilize phytohormones to manipulate plant growth and development for their own benefit.

Table 3: Quantitative Occurrence of trans-Zeatin in Insects

| Insect Species | Order | Feeding Habit | Concentration of tZR | Reference(s) |

| Spotted Lanternfly | Hemiptera | Phloem feeder | 0.6 ng/g FW (in salivary glands) | |

| Lithosaphonecrus arcoverticus (Gall Wasp) | Hymenoptera | Gall-inducer | Higher in galls than twigs | |

| Eurosta solidaginis (Goldenrod Gall Fly) | Diptera | Gall-inducer | High concentrations localized in salivary glands |

tZR: trans-zeatin riboside

Experimental Protocols

Accurate quantification of trans-zeatin from natural sources requires robust and validated methodologies for extraction, purification, and analysis.

Extraction and Purification of trans-Zeatin from Plant Tissues

This protocol is a generalized method adaptable for various plant tissues.

-

Homogenization: Immediately freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Extraction: Suspend the powdered tissue in a modified Bieleski's solvent (methanol:water:formic acid, 15:4:1, v/v/v) at a ratio of 10 mL per gram of fresh weight. Incubate at -20°C for at least 12 hours.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MCX SPE cartridge by sequentially passing through 5 mL of methanol and 5 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of 1 M formic acid to remove acidic impurities.

-

Wash the cartridge with 5 mL of methanol to remove lipophilic impurities.

-

Elute the cytokinin fraction with 5 mL of 0.35 M NH4OH in 60% methanol.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the sample in a suitable solvent (e.g., 100 µL of methanol:water, 1:1, v/v) for analysis.

Extraction and Purification of trans-Zeatin from Microbial Cultures

This protocol is suitable for bacterial and fungal liquid cultures.

-

Cell Removal: Centrifuge the microbial culture at 8,000 x g for 15 minutes to pellet the cells. Collect the supernatant (culture filtrate).

-

Acidification and SPE:

-

Adjust the pH of the supernatant to ~3.0 with formic acid.

-

Proceed with the Solid-Phase Extraction (SPE) protocol as described in section 2.1, step 4.

-

-

Drying and Reconstitution: Follow the procedure in section 2.1, step 5.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

trans-Zeatin: Precursor ion (m/z) 220.1 → Product ion (m/z) 136.1

-

trans-Zeatin riboside: Precursor ion (m/z) 352.2 → Product ion (m/z) 220.1

-

-

Internal Standards: Utilize stable isotope-labeled internal standards (e.g., [²H₅]trans-zeatin) for accurate quantification.

-

Signaling Pathway of trans-Zeatin

The perception and transduction of the trans-zeatin signal in plants occur through a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria.

Core Components of the Pathway

-

ARABIDOPSIS HISTIDINE KINASES (AHKs): These are the primary cytokinin receptors located in the endoplasmic reticulum membrane. In Arabidopsis, AHK2, AHK3, and AHK4 (also known as CRE1/WOL) are the main receptors.

-

HISTIDINE-CONTAINING PHOSPHOTRANSFER PROTEINS (AHPs): These proteins act as shuttles, transferring the phosphate group from the AHKs in the cytoplasm to the response regulators in the nucleus.

-

ARABIDOPSIS RESPONSE REGULATORS (ARRs): These are the final components of the signaling cascade and are classified into two main types:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, activate the transcription of cytokinin-responsive genes.

-

Type-A ARRs: The expression of these ARRs is induced by Type-B ARRs, and they act as negative regulators of the cytokinin signaling pathway, creating a feedback loop.

-

The Phosphorelay Cascade

-

Signal Perception: Trans-zeatin binds to the extracellular CHASE domain of an AHK receptor.

-

Autophosphorylation: Ligand binding induces a conformational change in the AHK, leading to the autophosphorylation of a conserved histidine residue in its cytoplasmic kinase domain.

-

Intramolecular Phosphotransfer: The phosphate group is then transferred to a conserved aspartate residue within the receiver domain of the same AHK molecule.

-

AHP Phosphorylation: The phosphate group is subsequently transferred from the AHK to a conserved histidine residue on an AHP.

-

Nuclear Translocation: The phosphorylated AHP translocates from the cytoplasm to the nucleus.

-

Type-B ARR Activation: In the nucleus, the AHP transfers the phosphate group to a conserved aspartate residue in the receiver domain of a Type-B ARR.

-

Transcriptional Regulation: The activated Type-B ARR binds to specific DNA sequences (cytokinin response elements) in the promoters of target genes, initiating their transcription.

References

The Isomeric Dichotomy of Zeatin: A Technical Guide to the Biological Activities of cis- and trans-Zeatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeatin, a naturally occurring cytokinin, is a pivotal regulator of numerous processes in plant growth and development, including cell division, shoot formation, and the delay of senescence.[1] It exists as two geometric isomers: trans-zeatin (tZ) and cis-zeatin (cZ). For many years, trans-zeatin was considered the highly active form, while cis-zeatin was often regarded as an inactive or significantly less active counterpart.[1][2] However, accumulating research has revealed that cis-zeatin, while generally less potent than its trans isomer, possesses distinct biological activities and physiological roles, particularly under specific conditions or in certain plant species.[1][3] This guide provides an in-depth technical comparison of the biological activities of these two isomers, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in experimental design and the development of novel plant growth regulators and therapeutic agents.

Quantitative Comparison of Biological Activity

The biological potency of trans-zeatin and cis-zeatin has been assessed in several classical cytokinin bioassays. trans-Zeatin consistently demonstrates higher activity, often by a significant margin. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of cis-Zeatin and trans-Zeatin Activity in Plant Bioassays

| Bioassay | Organism/System | Parameter Measured | trans-Zeatin Activity (EC₅₀ or equivalent) | cis-Zeatin Activity (EC₅₀ or equivalent) | trans/cis Activity Ratio | Reference(s) |

| Tobacco Callus Growth | Nicotiana tabacum W-38 callus | Fresh Weight | ~0.01 µM | ~0.27 µM | ~27 | |

| Oat Leaf Senescence | Avena sativa leaf segments | Chlorophyll Retention | Highly active | Weakly active | - | |

| Amaranthus Betacyanin Synthesis | Amaranthus cotyledon-hypocotyl explants | Betacyanin Induction | 1.8 µM | >100 µM | >55 | |

| Arabidopsis ARR5::GUS Reporter | Arabidopsis thaliana seedlings | GUS Expression | Potent induction | Weak induction | - |

Table 2: Receptor Binding Affinity of cis-Zeatin and trans-Zeatin

| Receptor | Organism | Binding Affinity (Kd or relative affinity) for trans-Zeatin | Binding Affinity (Kd or relative affinity) for cis-Zeatin | Notes | Reference(s) |

| CRE1/AHK4 | Arabidopsis thaliana | High (Kd in nM range) | Low | The hydroxyl group of the trans-zeatin side chain forms an additional hydrogen bond with Thr294. | |

| AHK2 | Arabidopsis thaliana | High | Low | Similar to CRE1/AHK4, shows preference for trans-zeatin. | |

| AHK3 | Arabidopsis thaliana | High | Low | All three Arabidopsis receptors bind cis-zeatin with low affinity. | |

| ZmHK1 | Zea mays (Maize) | Similar to cis-zeatin | Similar to trans-zeatin | Maize and rice receptors show less discrimination between the two isomers. | |

| OsHK3, OsHK4 | Oryza sativa (Rice) | Similar to cis-zeatin | Similar to trans-zeatin | Suggests a more prominent role for cis-zeatin in monocots. |

Signaling and Metabolic Pathways

The differential activity of cis- and trans-zeatin can be largely attributed to their distinct interactions with the cytokinin signaling pathway and their separate metabolic routes. trans-Zeatin generally exhibits a higher affinity for the cytokinin receptors in dicots like Arabidopsis, leading to a more robust downstream signaling cascade.

References

An In-depth Technical Guide to the Function and Metabolism of Zeatin Riboside

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zeatin Riboside

This compound riboside (ZR) is a naturally occurring cytokinin, a class of N6-substituted adenine derivatives that act as phytohormones, playing a pivotal role in the regulation of a myriad of physiological and developmental processes in plants.[1] As the riboside conjugate of this compound, ZR serves as a crucial transport and storage form of cytokinin, mediating communication between different plant organs, particularly between the roots and shoots.[1][2] Its influence extends to critical processes such as cell division, shoot and root development, apical dominance, delay of senescence, and nutrient mobilization.[1][3]

Beyond its well-established functions in plant biology, recent research has unveiled intriguing pharmacological activities of this compound riboside in mammalian systems. Notably, it has been shown to possess immunomodulatory and anticancer properties. These effects are primarily mediated through the activation of the adenosine A2A receptor (A2AR), a key regulator of innate and adaptive immunity. This dual role in both plant and mammalian biology makes this compound riboside a molecule of significant interest for researchers in agriculture, medicine, and drug development.

This technical guide provides a comprehensive overview of the function and metabolism of this compound riboside, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support further research and development efforts.

Function of this compound Riboside in Plants

This compound riboside is one of the most active and ubiquitous forms of naturally occurring cytokinins. It is integral to the complex signaling network that governs plant growth and development.

Key Functions in Plants:

-

Cell Division and Proliferation: this compound riboside, along with other cytokinins, stimulates cell division and shoot proliferation.

-

Growth Regulation: It plays a role in apical dominance, morphogenesis, and overall metabolic activity. The ratio of cytokinins to auxins is a critical determinant of cell differentiation, influencing whether callus tissue develops into roots or shoots.

-

Senescence Delay: this compound riboside can slow down the aging process in plants, a function that has potential applications in agriculture for improving crop longevity and yield.

-

Nutrient Mobilization: It is involved in the mobilization of nutrients within the plant, ensuring that resources are allocated efficiently to growing tissues.

-

Long-Distance Signaling: As a key transport form of cytokinin, this compound riboside moves through the xylem from the roots to the shoots, acting as a long-distance signal to coordinate growth and development between different parts of the plant. The root-to-shoot translocation of trans-zeatin riboside is sufficient for regulating both leaf size and meristem activity.

-

Stress Response: The concentration of this compound riboside and other cytokinins can change in response to both abiotic (e.g., drought, salinity) and biotic (e.g., pathogen attack) stresses, indicating a role in plant adaptation and defense.

Data Presentation: Concentration of this compound Riboside and Related Cytokininins in Plant Tissues

The endogenous concentration of this compound riboside varies significantly between different plant species, tissues, and developmental stages. The following table summarizes representative quantitative data for this compound riboside and related cytokinins in various plant tissues.

| Plant Species | Tissue | Cytokinin | Concentration (pmol/g FW) | Analytical Method | Reference |

| Triticum aestivum (Wheat) | Whole Seedlings (7 days old) | trans-Zeatin Riboside (tZR) | ~1.5 | LC-MS | |

| trans-Zeatin (tZ) | ~0.8 | LC-MS | |||

| trans-Zeatin-9-glucoside (tZ9G) | ~0.2 | LC-MS | |||

| Oryza sativa (Rice) | Seedling Shoots | cis-Zeatin Riboside O-glucoside (cZROG) | QTL detected for variation | LC-MS | |

| Zea mays (Maize) | Immature Kernels | This compound Riboside | Detected and quantified | Radioimmunoassay | |

| Endosperm (Germinating Seed) | This compound Riboside Metabolites | Adenosine, Adenine | [3H]-ZR Labeling | ||

| Arabidopsis thaliana | Xylem Sap | trans-Zeatin Riboside (tZR) | Primary transported form | Grafting experiments | |

| trans-Zeatin (tZ) | Minor transported form | Grafting experiments |

Metabolism of this compound Riboside in Plants

The metabolism of this compound riboside is a complex process involving biosynthesis, interconversion, and degradation pathways that collectively regulate the levels of active cytokinins in plant tissues.

Biosynthesis:

The biosynthesis of this compound-type cytokinins can occur through two primary pathways:

-

Isopentenyladenine-dependent pathway: An isopentenyladenine (iP) nucleotide is first produced and subsequently hydroxylated by cytochrome P450 monooxygenases to form a this compound-type cytokinin.

-

Isopentenyladenine-independent pathway: A hydroxylated side chain from a precursor molecule is directly transferred to an adenine moiety.

The riboside form, this compound riboside, is thought to be produced from this compound riboside 5'-monophosphate by phosphatases, nucleotidases, and nucleosidasians.

Degradation and Inactivation:

The levels of active cytokinins are tightly controlled through degradation and inactivation processes.

-

Irreversible Degradation: Cytokinin oxidase/dehydrogenase (CKX) enzymes irreversibly cleave the N6-side chain of cytokinins, including this compound and this compound riboside, thereby inactivating them.

-

Conjugation: this compound riboside can be conjugated with glucose to form O-glucosides (e.g., this compound riboside-O-glucoside) or N-glucosides (e.g., this compound-9-glucoside). Glucosylation is generally considered a mechanism for inactivating and storing cytokinins, although some glucosides can be converted back to active forms by β-glucosidases.

Mandatory Visualization: this compound Riboside Metabolism in Plants

Cytokinin Signaling Pathway in Plants

The cytokinin signaling pathway in plants is a multi-step phosphorelay system, analogous to the two-component signaling systems found in bacteria.

Key Steps in Cytokinin Signaling:

-

Perception: Cytokinins, including the active form this compound (derived from this compound riboside), bind to histidine kinase receptors (AHKs) located in the endoplasmic reticulum membrane. In Arabidopsis, the primary cytokinin receptors are AHK2, AHK3, and AHK4/CRE1.

-

Phosphorelay Initiation: Binding of cytokinin to the receptor induces autophosphorylation of a conserved histidine residue within the kinase domain of the receptor.

-

Signal Transduction to the Nucleus: The phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From there, it is relayed to a histidine phosphotransfer protein (AHP). The phosphorylated AHPs then translocate from the cytoplasm to the nucleus.

-

Activation of Response Regulators: In the nucleus, the AHPs transfer the phosphoryl group to type-B Arabidopsis response regulators (ARRs). Phosphorylation activates these type-B ARRs, which function as transcription factors.

-

Transcriptional Regulation: Activated type-B ARRs bind to the promoters of cytokinin-responsive genes and modulate their transcription, leading to the various physiological responses associated with cytokinins.

-

Negative Feedback: Among the genes activated by type-B ARRs are the type-A ARRs. Type-A ARRs act as negative regulators of the signaling pathway, creating a feedback loop that helps to fine-tune the cellular response to cytokinins.

Mandatory Visualization: Cytokinin Signaling Pathway in Arabidopsis

References

Endogenous Zeatin in Arabidopsis thaliana: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endogenous zeatin levels in the model plant Arabidopsis thaliana. This compound, a crucial cytokinin, plays a pivotal role in regulating numerous aspects of plant growth and development, including cell division, shoot initiation, and leaf senescence.[1] Understanding the intricate mechanisms of this compound biosynthesis, metabolism, and signaling is paramount for advancements in agriculture and the development of novel plant-based therapeutics. This document synthesizes current knowledge on quantitative this compound levels, detailed experimental protocols for its measurement, and the associated signaling pathways.

Quantitative Data on Endogenous this compound Levels

The concentration of this compound and its various forms can fluctuate significantly depending on the specific tissue, developmental stage, and environmental conditions. The following tables summarize reported endogenous levels of trans-Zeatin (tZ) and cis-Zeatin (cZ) types in Arabidopsis thaliana. These values are typically expressed in picomoles per gram of fresh weight (pmol/g FW).

Table 1: Endogenous Levels of trans-Zeatin (tZ) and its Derivatives in Wild-Type Arabidopsis thaliana

| Compound | Tissue | Concentration (pmol/g FW) | Reference |

| trans-Zeatin (tZ) | Whole seedlings | ~0.5 - 2.0 | [2] |

| Rosette leaves | ~1.0 - 5.0 | [3] | |

| Roots | ~0.2 - 1.5 | [3][4] | |

| trans-Zeatin Riboside (tZR) | Whole seedlings | ~1.0 - 4.0 | |

| Xylem sap | ~0.5 - 2.0 | ||

| trans-Zeatin-O-glucoside (tZOG) | Rosette leaves | ~2.0 - 10.0 | |

| trans-Zeatin-9-glucoside (tZ9G) | Rosette leaves | ~0.5 - 3.0 | |

| trans-Zeatin Riboside 5'-Monophosphate (tZRMP) | Whole seedlings | Not detected |

Table 2: Endogenous Levels of cis-Zeatin (cZ) and its Derivatives in Wild-Type Arabidopsis thaliana

| Compound | Tissue | Concentration (pmol/g FW) | Reference |

| cis-Zeatin (cZ) | Rosette leaves | ~1.0 - 8.0 | |

| Roots | ~0.5 - 3.0 | ||

| cis-Zeatin Riboside (cZR) | Rosette leaves | ~2.0 - 15.0 | |

| Roots | ~1.0 - 5.0 |

Experimental Protocols

Accurate quantification of endogenous this compound levels necessitates meticulous sample preparation and sophisticated analytical techniques. The most widely accepted method is Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS).

Cytokinin Extraction

This protocol is adapted from established methods for the extraction of cytokinins from plant tissues.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana seedlings, roots, or leaves)

-

Liquid nitrogen

-

Modified Bieleski solvent (methanol:water:formic acid, 15:4:1, v/v/v), pre-chilled to -20°C

-

Deuterium-labeled internal standards (e.g., [2H5]tZ, [2H5]tZR)

-

Microcentrifuge tubes

-

Homogenizer (e.g., bead beater or mortar and pestle)

-

Refrigerated centrifuge

Procedure:

-

Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

-

Add 1 mL of pre-chilled modified Bieleski solvent containing a known amount of deuterium-labeled internal standards.

-

Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour, with intermittent vortexing.

-

Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

For enhanced extraction efficiency, the pellet can be re-extracted with 0.5 mL of the extraction solvent, centrifuged, and the supernatants pooled.

Solid-Phase Extraction (SPE) Purification

This step is crucial for removing interfering substances from the crude extract.

Materials:

-

Oasis MCX SPE columns

-

Methanol

-

1% Acetic acid

-

0.35 M Ammonium hydroxide (NH4OH) in 60% (v/v) methanol

-

Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

-

Condition the Oasis MCX SPE column by washing with 1 mL of methanol followed by 1 mL of 1% acetic acid.

-

Dilute the pooled supernatant with 1% acetic acid to a final volume of 5 mL.

-

Load the diluted extract onto the conditioned SPE column.

-

Wash the column with 1 mL of 1% acetic acid to remove impurities.

-

Wash the column with 1 mL of methanol.

-

Elute the cytokinins with 2 mL of 0.35 M NH4OH in 60% (v/v) methanol.

-

Evaporate the eluate to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.

-

Reconstitute the dried sample in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile or 10% methanol).

UPLC-MS/MS Quantification

Instrumentation:

-

UPLC system coupled to a tandem mass spectrometer with an ESI source.

-

Reversed-phase C18 column

LC Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Gradient: A linear gradient is typically used to separate the different cytokinin species.

MS/MS Conditions:

-

The mass spectrometer is operated in the positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each cytokinin and its corresponding deuterated internal standard are monitored for quantification.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is primarily synthesized via the isopentenyladenosine-5'-monophosphate (iPMP)-dependent pathway. The key enzymes involved are isopentenyltransferases (IPTs) and cytochrome P450 monooxygenases (CYP735A).

Caption: Simplified diagram of the trans-Zeatin biosynthesis pathway in Arabidopsis.

Cytokinin Signaling Pathway

The cytokinin signal is perceived by histidine kinase receptors and transduced through a two-component signaling system, ultimately leading to the activation of cytokinin response genes.

Caption: Overview of the cytokinin two-component signaling pathway in Arabidopsis.

Experimental Workflow for Cytokinin Analysis

The overall workflow for the analysis of endogenous this compound involves several critical steps, from sample collection to data analysis.

Caption: General experimental workflow for the quantification of endogenous this compound.

References

Zeatin's Crucial Role in Delaying Leaf Senescence: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which zeatin, a naturally occurring cytokinin, effectively delays the process of leaf senescence. By examining the intricate signaling pathways, the impact on gene expression, and the preservation of cellular integrity, this document serves as a comprehensive resource for professionals engaged in plant science research and the development of novel agricultural and therapeutic applications. The quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further investigation into this critical area of plant biology.

Quantitative Impact of this compound on Leaf Senescence Markers

This compound application has been demonstrated to significantly postpone the visible and biochemical symptoms of leaf senescence. The following tables summarize the quantitative effects of this compound on key markers of senescence, providing a comparative overview of its efficacy.

Table 1: Effect of Exogenous this compound on Chlorophyll Content and Photosynthetic Rate

| Plant Species | This compound Concentration | Treatment Duration | Chlorophyll Content (% of Control) | Photosynthetic Rate (% of Control) | Reference |

| Arabidopsis thaliana | 10 nM | 48 hours (dark-induced senescence) | Significantly higher than control | Not specified | [1] |

| Tomato (Solanum lycopersicum) | Not specified (via rootstock) | 30 days | Maintained higher levels | Decline of 10-30% vs. >50% in control | [2] |

| Soybean (Glycine max) | Not specified (in combination with mineral nutrients) | Pod maturation period | Maintained green coloration | Not specified | [3] |

Table 2: Influence of this compound on Membrane Integrity and Programmed Cell Death

| Parameter | Assay | Plant Species | This compound Treatment | Effect | Reference |

| Membrane Integrity | Electrolyte Leakage | Not specified in direct studies | General cytokinin effect | Reduced leakage, indicating preserved membrane integrity | [4][5] |

| Programmed Cell Death | TUNEL Assay | Not specified in direct studies | General cytokinin effect | Reduced number of TUNEL-positive nuclei |

The this compound Signaling Pathway in Leaf Senescence

This compound exerts its anti-senescence effects through a well-defined signaling cascade that ultimately leads to the regulation of genes associated with senescence. The process begins with the perception of this compound by specific receptors and culminates in the activation of transcription factors that modulate gene expression.

Caption: this compound signaling pathway in the delay of leaf senescence.

The binding of this compound to the AHK3 receptor on the cell membrane triggers a phosphorylation cascade that activates the type-B response regulator ARR2 in the nucleus. ARR2, in turn, activates cytokinin response factors like CRF6. These transcription factors then modulate the expression of downstream target genes, leading to the repression of senescence-associated genes (SAGs) and the activation of genes that maintain photosynthetic function. A key regulatory point is the activity of cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades active cytokinins like this compound. Lowering CKX activity can increase endogenous cytokinin levels and delay senescence.

Experimental Protocols for Assessing Leaf Senescence

Accurate quantification of leaf senescence is critical for evaluating the efficacy of treatments like this compound application. The following are summarized protocols for key assays used to measure senescence markers.

Measurement of Chlorophyll Content

Objective: To quantify the primary photosynthetic pigment as an indicator of leaf health and senescence progression.

Methodology Summary:

-

Sample Preparation: Excise leaf discs of a standard diameter, avoiding major veins.

-

Extraction (Destructive Method):

-

Homogenize the leaf tissue in 80% acetone.

-

Centrifuge the homogenate to pellet the cell debris.

-

Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

-

Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations (e.g., Arnon's equations).

-

-

Non-Destructive Method:

-

Use a handheld chlorophyll meter (e.g., SPAD-502) to take readings from intact leaves. The meter measures light transmittance at 650 nm (chlorophyll absorption) and 940 nm (non-chlorophyll absorption) to provide a relative chlorophyll content value.

-

Caption: Workflow for chlorophyll content measurement.

Electrolyte Leakage Assay

Objective: To assess cell membrane integrity by measuring the leakage of ions from leaf tissue. Increased leakage is a hallmark of senescence-related membrane degradation.

Methodology Summary:

-

Sample Collection: Collect leaf discs of a uniform size, avoiding the midrib.

-

Washing: Rinse the discs with deionized water to remove surface contaminants and ions released from cut cells.

-

Incubation: Submerge the leaf discs in a known volume of deionized water and incubate for a set period (e.g., 12-24 hours) at room temperature.

-

Initial Conductivity Measurement (C1): Measure the electrical conductivity of the bathing solution using a conductivity meter.

-

Total Conductivity Measurement (C2): Kill the leaf tissue by autoclaving or boiling to release all electrolytes. After cooling to room temperature, measure the final conductivity of the solution.

-

Calculation: Calculate the percentage of electrolyte leakage as (C1 / C2) * 100.

Caption: Workflow for the electrolyte leakage assay.

TUNEL Assay for Programmed Cell Death (PCD)

Objective: To detect DNA fragmentation, a characteristic of PCD, in situ within leaf tissues.

Methodology Summary:

-

Fixation and Embedding: Fix leaf samples in 4% paraformaldehyde, dehydrate through an ethanol series, and embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 10-micron) and mount them on slides.

-

Permeabilization: Dewax the sections and treat with proteinase K to permeabilize the tissue.

-

TUNEL Reaction: Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTP to the 3'-OH ends of fragmented DNA.

-

Visualization: Visualize the labeled nuclei using fluorescence microscopy. The presence of fluorescent nuclei indicates DNA fragmentation and PCD. Optionally, counterstain with a nuclear dye like DAPI.

Caption: Workflow for the TUNEL assay in leaf tissue.

Conclusion and Future Directions

This compound plays a fundamental role in mitigating the progression of leaf senescence by maintaining photosynthetic capacity, preserving membrane integrity, and downregulating senescence-associated gene expression through a complex signaling network. The synergistic effects observed when this compound is combined with mineral nutrients suggest that integrated approaches to plant health management can be highly effective. Further research should focus on elucidating the cross-talk between this compound and other phytohormones, such as abscisic acid and ethylene, in the context of senescence under various environmental stress conditions. Understanding these interactions will be paramount for developing robust strategies to enhance crop yield and resilience in a changing climate. The application of advanced proteomic and transcriptomic analyses, as demonstrated in recent studies, will continue to unravel the nuanced molecular responses to this compound and its derivatives, paving the way for targeted genetic and pharmacological interventions to delay senescence.

References

- 1. trans-Zeatin N-glucosides can delay salt accelerated leaf senescence in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Delayed Leaf Senescence by Upregulation of Cytokinin Biosynthesis Specifically in Tomato Roots [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 5. protocols.io [protocols.io]

Methodological & Application

Application Notes and Protocols: Zeatin Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of zeatin stock solutions, a critical step for various applications in plant science, cell biology, and drug development. This compound, a naturally occurring cytokinin, plays a crucial role in cell division, differentiation, and other physiological processes.[1][2][3] Proper preparation and storage of stock solutions are essential to ensure its stability and efficacy in experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

| Parameter | Solvent | Solubility | Recommended Stock Concentration | Storage Temperature | Storage Duration |

| This compound (trans-isomer) | DMSO | ~3 mg/mL[4], 27.5 mg/mL (sonication recommended)[3] | 1 mg/mL | -20°C or -80°C | 1 month at -20°C, up to 1 year at -80°C |

| 1N NaOH | Soluble | 1 mg/mL | -20°C | Several months to a year | |

| 0.01N KOH | >1 mg/mL | 1 mg/mL | -20°C or 2-6°C | >90% stability after 90 days | |

| Dimethylformamide (DMF) | ~0.5 mg/mL | - | - | - | |

| Water | Sparingly soluble | - | Aqueous solutions not recommended for storage >1 day | - | |

| Acetic Acid | Freely soluble | - | - | - |

Experimental Protocol: Preparation of 1 mg/mL this compound Stock Solution

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound, a commonly used concentration in plant tissue culture and other biological assays.

Materials:

-

trans-Zeatin powder

-

Solvent of choice (e.g., 1N NaOH or DMSO)

-

Sterile, molecular biology grade water

-

Sterile volumetric flask or glass container (e.g., 100 mL)

-

Sterile magnetic stirrer and stir bar (optional)

-

Sterile filter (0.22 µm) and syringe

-

Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)

Procedure:

-

Weighing: Accurately weigh 100 mg of trans-Zeatin powder and transfer it to a 100 mL sterile volumetric flask.

-

Dissolution:

-

For NaOH as a solvent: Add 2-5 mL of 1N NaOH to the flask to dissolve the powder. Gentle swirling or stirring may be required.

-

For DMSO as a solvent: Add a small volume of DMSO to dissolve the powder completely. For maximum solubility, sonication can be applied.

-

-

Dilution: Once the this compound is completely dissolved, slowly add sterile, molecular biology grade water to bring the final volume to 100 mL. If using NaOH, it is recommended to stir the solution while adding water to prevent precipitation.

-

Sterilization (Optional but Recommended): Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container. This is particularly important for applications in cell culture to prevent microbial contamination.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short to medium-term storage or at -80°C for long-term storage.

Note on Stability:

-

Aqueous solutions of this compound are not recommended for storage for more than one day.

-

Stock solutions in 0.01 N KOH have shown high stability, retaining over 90% of the initial concentration after 90 days at -20°C and 2-6°C.

-

The trans-zeatin solution in 0.01 N KOH is stable through at least six repeated freeze-thaw cycles.

-

Adenine-based cytokinins, including this compound, have demonstrated stability after autoclaving at 121°C for 30 minutes when prepared in 0.05 N KOH.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

Caption: A flowchart illustrating the key steps for preparing a sterile this compound stock solution.

References

Dissolving Zeatin for Plant Tissue Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeatin, a naturally occurring cytokinin, is a critical plant growth regulator extensively utilized in plant tissue culture to induce cell division, promote shoot proliferation, and modulate overall plant development.[1][2] Its efficacy is highly dependent on its proper dissolution and sterilization, as it is sparingly soluble in water and can be sensitive to heat.[1][3][4] This document provides detailed application notes and protocols for the effective dissolution, sterilization, and storage of this compound for use in plant tissue culture media. The focus is on trans-zeatin, the most biologically active isomer.

Data Presentation: Solubility of this compound

The solubility of this compound varies significantly depending on the solvent and the specific form of this compound used. The following table summarizes the solubility data for trans-zeatin and its riboside derivative in various solvents.

| Compound | Solvent | Solubility | Notes |

| trans-Zeatin | Dimethyl sulfoxide (DMSO) | ~3 mg/mL to 43 mg/mL | May require sonication and gentle heating to 60°C. |

| Dimethylformamide (DMF) | ~0.5 mg/mL | ||

| Ethanol | 2 mg/mL | ||

| 1N NaOH | Soluble | A common solvent for initial dissolution before dilution. | |

| 0.01 N KOH | Stable at 1.0 mg/mL | Solution showed over 90% stability at -20°C and 2-6°C for 90 days. | |

| Acetic Acid | 50 mg/mL | Results in a clear, colorless solution. | |

| Glacial Acetic Acid | 10 mg/mL | Results in a clear, colorless to faintly yellow solution. | |

| Water | Sparingly soluble/Insoluble | ||

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Recommended to first dissolve in DMSO then dilute. | |

| trans-Zeatin Riboside | Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | ||

| Water | Sparingly soluble | ||

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Recommended to first dissolve in DMSO then dilute. |

Experimental Protocols

Herein are detailed protocols for the preparation of this compound stock solutions. The choice of solvent will depend on the experimental requirements and the desired final concentration in the plant culture medium.

Protocol 1: Preparation of trans-Zeatin Stock Solution using an Alkaline Solvent

This is a widely used method for preparing a concentrated stock solution that can be easily diluted into the culture medium.

Materials:

-

trans-Zeatin powder

-

1N Sodium Hydroxide (NaOH) or 1N Potassium Hydroxide (KOH)

-

Sterile, purified water (e.g., double-distilled or Milli-Q)

-

Sterile volumetric flask (e.g., 100 mL)

-

Sterile magnetic stirrer and stir bar

-

Sterile filter sterilization unit (0.22 µm pore size)

Procedure:

-

Weighing: Accurately weigh the desired amount of trans-zeatin powder. To prepare a 1 mg/mL stock solution, weigh 100 mg of trans-zeatin.

-

Initial Dissolution: Transfer the powder to a sterile beaker or flask. Add a minimal amount (e.g., 2-5 mL) of 1N NaOH or 1N KOH to completely dissolve the powder. Gentle warming or vortexing can aid dissolution.

-

Dilution: Once the this compound is fully dissolved, gradually add sterile, purified water while stirring to bring the solution to the final desired volume in the volumetric flask. For a 1 mg/mL stock, bring the final volume to 100 mL.

-

Sterilization: As this compound can be heat-sensitive, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle. While some studies show this compound is stable to autoclaving in an alkaline solution, filter sterilization is a more common and reliable method to prevent any potential degradation.

-

Storage: Store the stock solution in small aliquots at -20°C for long-term storage (up to several months). Avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 2-8°C for up to a month. Aqueous solutions are not recommended to be stored for more than one day.

Protocol 2: Preparation of trans-Zeatin Stock Solution using an Organic Solvent

This method is suitable for applications where the introduction of a strong base into the medium is undesirable.

Materials:

-

trans-Zeatin powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile, purified water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Carefully weigh the desired amount of trans-zeatin powder in a sterile tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

-

Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate for short intervals or gently warm the solution.

-

Dilution for Use: For use in aqueous plant culture media, this DMSO stock solution should be diluted. It is recommended to first dilute the DMSO stock with the aqueous buffer of choice to create an intermediate solution before adding to the final medium volume. For example, a 1:1 solution of DMSO:PBS can achieve a solubility of approximately 0.5 mg/mL.

-

Sterilization: The DMSO stock solution is typically considered sterile due to the nature of the solvent. Subsequent dilutions with sterile water should be performed under aseptic conditions.

-

Storage: Store the DMSO stock solution at -20°C in tightly sealed, light-protected containers.

Diagrams

Caption: Workflow for dissolving trans-zeatin using alkaline and organic solvents.

Caption: Simplified cytokinin (this compound) signaling pathway in plant cells.

References

Application Notes and Protocols for Zeatin-Induced Callus Formation in Tobacco

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing zeatin for the induction of callus in tobacco (Nicotiana tabacum). This protocol is foundational for studies in plant biotechnology, including genetic transformation, secondary metabolite production, and understanding cellular differentiation.

Introduction

Callus, an undifferentiated mass of plant cells, is a critical starting point for many in vitro plant studies. The induction of callus from explant tissues is primarily governed by the balance of plant growth regulators, particularly auxins and cytokinins, in the culture medium. This compound, a naturally occurring cytokinin, is highly effective in promoting cell division and differentiation, making it a key component in tissue culture media for inducing callus formation. The interplay between this compound and an auxin is crucial; typically, a higher auxin to cytokinin ratio favors the proliferation of undifferentiated callus cells.[1]

This document outlines the optimal concentrations of this compound in combination with auxins, a detailed protocol for callus induction from tobacco leaf explants, and an overview of the this compound signaling pathway that leads to cell proliferation.

Data Presentation: Efficacy of this compound in Callus Induction

The following table summarizes quantitative data on the effectiveness of this compound, often in combination with an auxin, for callus induction. While data for Nicotiana tabacum is prioritized, findings from other species are included to provide a broader context for optimizing experimental conditions.

| Plant Species | Explant Type | This compound Concentration (mg/L) | Auxin Type | Auxin Concentration (mg/L) | Callus Induction Rate (%) | Observations | Reference |

| Labisia pumila var. alata | Leaf | 0.25 | 2,4-D | 0.5 | 100 | Yellowish to greenish, compact callus | [2] |

| Jojoba (Simmondsia chinensis) | Leaf | 2.0 | - | - | High | Highest percentage of embryogenic calli | [3] |

| Hibiscus syriacus L. | Leaf | 0.5 | 2,4-D | 0.5 | 100 | - | [2] |

| Flax (Linum usitatissimum) | Seed | 1.6 | 2,4-D | 0.4 | - | Promoted callus induction | [2] |

Experimental Protocols

This section details the methodology for inducing callus formation from tobacco leaf explants using a this compound-supplemented culture medium.

Materials

-

Young, healthy leaves from a sterile in vitro-grown tobacco plantlet

-

Murashige and Skoog (MS) basal medium with vitamins

-

Sucrose

-

Plant agar

-

This compound stock solution (e.g., 1 mg/mL in 1N NaOH, filter-sterilized)

-

Auxin stock solution (e.g., Naphthaleneacetic acid (NAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D), 1 mg/mL in ethanol, filter-sterilized)

-

1N NaOH and 1N HCl for pH adjustment

-

Sterile distilled water

-

Sterile petri dishes

-

Sterile filter paper

-

Sterile forceps and scalpel

-

Laminar flow hood

-

Autoclave

-

Incubator or growth chamber

Preparation of Callus Induction Medium (MS Medium with this compound and Auxin)

-

Dissolve Components : In a beaker, dissolve 4.4 g of MS basal medium powder and 30 g of sucrose in approximately 900 mL of distilled water.

-

Add Plant Growth Regulators : Add the desired volume of auxin stock solution (e.g., for a final concentration of 2.0 mg/L NAA) and this compound stock solution (e.g., for a final concentration of 0.5 mg/L).

-

Adjust pH : Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.

-

Final Volume : Bring the final volume to 1 L with distilled water.

-

Add Gelling Agent : Add 8.0 g of plant agar and heat the medium while stirring until the agar is completely dissolved.

-

Sterilization : Autoclave the medium at 121°C for 20 minutes.

-

Pouring Plates : Allow the medium to cool to about 50-60°C in a laminar flow hood before pouring approximately 25 mL into each sterile petri dish. Let the plates solidify.

Explant Preparation and Culture Initiation

-

Explant Excision : Under aseptic conditions in a laminar flow hood, place a young, healthy tobacco leaf onto a sterile petri dish. Use a sterile scalpel to cut the leaf into ~1 cm² segments.

-

Inoculation : Aseptically place the leaf explants onto the surface of the prepared callus induction medium. Ensure the abaxial (lower) side of the leaf is in contact with the medium.

-

Sealing : Seal the petri dishes with paraffin film.

-

Incubation : Incubate the cultures in the dark at 25 ± 2°C.

Callus Development and Subculture

-

Observation : Observe the explants weekly for callus formation, which typically initiates from the cut edges within 2-4 weeks.

-

Subculture : Once a significant amount of callus has formed, carefully separate it from the original explant using sterile forceps and a scalpel. Transfer the callus to a fresh callus induction medium.

-

Maintenance : Subculture the callus onto fresh medium every 3-4 weeks to maintain active growth.

Visualizations

Experimental Workflow for Tobacco Callus Induction

Caption: Workflow for tobacco callus induction using this compound.

This compound Signaling Pathway in Callus Induction

Caption: Simplified this compound signaling pathway leading to callus proliferation.

References

- 1. scialert.net [scialert.net]

- 2. Shoot Multiplication and Callus Induction of Labisia pumila var. alata as Influenced by Different Plant Growth Regulators Treatments and Its Polyphenolic Activities Compared with the Wild Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Thidiazuron Induced Embryogenic Calli From In Vitro Leaf and Stem of Jojoba (Simmondsia chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Endogenous Zeatin Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction Zeatin is a naturally occurring cytokinin, a class of plant hormones that plays a crucial role in various physiological processes, including cell division, growth, and differentiation.[1] Accurate quantification of endogenous this compound levels in plant tissues is essential for understanding its function in plant development and response to environmental stimuli. This document provides a detailed protocol for the extraction, purification, and quantification of endogenous this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) coupled with either UV or tandem mass spectrometry (MS/MS) detection. HPLC-MS/MS is the preferred method due to its superior sensitivity and specificity.[2][3]

Principle The protocol involves the homogenization of plant tissue, extraction of cytokinins into a solvent, purification using Solid-Phase Extraction (SPE) to remove interfering compounds, and subsequent quantification by HPLC.[2] For accurate quantification and to account for analyte loss during sample preparation, deuterium-labeled internal standards are added at the beginning of the extraction process.[2] Separation is achieved on a C18 reversed-phase column, and detection is performed by UV absorbance or, more definitively, by tandem mass spectrometry.

Experimental Protocols

Sample Preparation and Homogenization

-

Harvesting: Harvest plant tissues and immediately freeze them in liquid nitrogen to halt all metabolic activity and prevent the degradation of cytokinins.

-

Storage: Store the frozen samples at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder. This step is critical to ensure efficient extraction.

Extraction

-

Internal Standard Spiking: To a known mass of powdered tissue (typically 10-100 mg fresh weight), add a cocktail of deuterium-labeled internal standards, including [2H5]trans-Zeatin, to account for procedural losses.

-

Extraction Solvent Addition: Add a cold extraction solvent. A commonly used solvent is a modified Bieleski buffer (e.g., methanol/water/formic acid, 15:4:1, v/v/v) or 80% acetonitrile containing 1% acetic acid. The acidic conditions help inactivate degradative enzymes. Use approximately 1 mL of solvent per 100 mg of tissue.

-

Extraction: Agitate the mixture overnight on a shaker at 4°C or -20°C.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet solid debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytokinins, and transfer it to a new tube.

Solid-Phase Extraction (SPE) Purification

Purification is essential due to the low abundance of this compound and the presence of interfering compounds in crude plant extracts. A mixed-mode SPE cartridge with both reversed-phase and cation-exchange properties (e.g., Oasis MCX) is highly effective.

-

Column Conditioning: Condition the SPE cartridge by sequentially passing methanol and then equilibrating with the initial extraction solvent or 1 M formic acid.

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

-

Washing: Wash the column with a weak solvent like 1 M formic acid or a low-percentage organic solvent to remove interfering substances.

-

Elution: Elute the cytokinins, including this compound, from the column using a solution of 0.35 N ammonium hydroxide in 60% methanol.

-

Evaporation: Collect the eluate and evaporate it to dryness under a stream of nitrogen gas or using a vacuum concentrator.

HPLC Analysis

The dried residue is reconstituted in a small, known volume of the initial mobile phase for HPLC analysis.

Method A: HPLC with UV Detection This method is suitable for samples with relatively high this compound concentrations.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution. A common isocratic mobile phase is a mixture of acetonitrile and water (e.g., 20/80% v/v) with an acid buffer like 0.1% sulfuric acid. A gradient system might involve a mobile phase of methanol-water (e.g., 40:60) acidified with 5% acetic acid.

-

Flow Rate: 0.8 to 1.0 mL/min.

-

Detection: UV detector set at a wavelength between 202 nm and 280 nm.

-

Quantification: Based on a calibration curve generated from a series of known concentrations of a trans-zeatin standard.

Method B: HPLC with Tandem Mass Spectrometry (HPLC-MS/MS) This is the gold-standard method for its high sensitivity and specificity, allowing for accurate quantification of low-abundance cytokinins.

-

Column: UPLC/HPLC C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using two solvents is typical.

-

Mobile Phase A: Water with 0.1% formic acid or 0.5% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.5% formic acid.

-

-

Flow Rate: 0.2 to 0.5 mL/min.

-

Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions for both native this compound and its labeled internal standard are monitored.

-

Quantification: Performed by isotope dilution analysis, comparing the peak area of the endogenous analyte to that of the known amount of the added labeled internal standard.

Data Presentation

The following table summarizes typical parameters for the HPLC quantification of this compound.

| Parameter | HPLC-UV Method | HPLC-MS/MS Method |

| Column Type | C18 Reversed-Phase | C18 Reversed-Phase (UPLC/HPLC) |

| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | 2.1 x 100 mm or 2.1 x 150 mm |

| Particle Size | 5 µm | 1.7 µm - 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., H₂SO₄, Acetic Acid) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 0.8 - 1.0 mL/min | 0.2 - 0.5 mL/min |

| Detection | UV Absorbance (202 - 280 nm) | ESI-Tandem Mass Spectrometry (ESI-MS/MS) |

| Limit of Detection (LOD) | ~50 ppb (ng/mL) | 2.457 ppm (ng/mL) to < 50 fmol |

| Quantification Method | External Standard Calibration Curve | Isotope Dilution Analysis |

Visualizations

Experimental Workflow

The entire process from sample collection to final data analysis is outlined in the workflow diagram below.

Caption: Workflow for Endogenous this compound Quantification.

Cytokinin Signaling Pathway

This compound, as a cytokinin, initiates a signaling cascade that leads to gene expression and physiological responses.

Caption: Simplified Cytokinin (this compound) Signaling Pathway.

References

Application Notes and Protocols: The Role of Zeatin and Auxin Ratio in In Vitro Organogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro organogenesis, the process of developing organs (such as shoots and roots) from cultured plant tissues, is a cornerstone of plant biotechnology. It is fundamental for micropropagation, genetic transformation, and the production of secondary metabolites, which can be of significant interest in drug development. The success of in vitro organogenesis hinges on the precise manipulation of plant growth regulators, primarily the ratio of cytokinins to auxins. This document provides detailed application notes and protocols focusing on the interplay between zeatin, a potent natural cytokinin, and various auxins in directing organogenesis.

The balance between auxin and cytokinin is a critical determinant of the developmental fate of plant cells in vitro.[1][2] Generally, a high cytokinin-to-auxin ratio promotes shoot formation, while a high auxin-to-cytokinin ratio favors root development. An intermediate ratio often leads to the proliferation of undifferentiated cells, forming a callus.[3][4]

Data Presentation: this compound and Auxin Ratios for Organogenesis

The optimal concentrations of this compound and auxin are highly dependent on the plant species, the type of explant used, and the desired developmental outcome. The following tables summarize quantitative data from various studies, providing a starting point for protocol optimization.

Table 1: this compound and Auxin Concentrations for Callus Induction

| Plant Species | Explant Type | This compound (mg/L) | Auxin (Type) | Auxin (mg/L) | Observations | Reference |

| Ricinus communis (Castor Bean) | Hypocotyls, Cotyledon Petioles | 1.0 - 2.0 | IAA | 0.1 | High frequency of callus formation. | [5] |

| Hibiscus syriacus | Leaf | 0.5 | 2,4-D | 0.5 | 100% callus induction reported. | |

| Linum usitatissimum (Flax) | Seeds | 1.6 | 2,4-D | 0.4 | Promoted callus induction. |

Table 2: this compound and Auxin Ratios for Shoot Organogenesis

| Plant Species | Explant Type | This compound (mg/L) | Auxin (Type) | Auxin (mg/L) | This compound:Auxin Ratio | Observations | Reference |

| Ricinus communis (Castor Bean) | Cotyledon Petioles | 1.0 - 2.0 | IAA | 0.1 | 10:1 - 20:1 | Highest frequency of shoot organogenesis. | |

| Solanum lycopersicum (Tomato) | Cotyledon | 1.2 | IAA | 0.2 - 0.5 | 6:1 - 2.4:1 | Maximum frequency of multiple shoot formation. | |

| Solanum melongena (Eggplant) | Cotyledon | 2.0 | IAA | Not Specified | High | Efficient shoot regeneration. | |

| Arka Vikas & PED (Tomato cultivars) | Cotyledon, Hypocotyl, Leaf | 2.0 | IAA | 0.1 | 20:1 | Generated the most shoots per explant. |

Table 3: Auxin Concentrations for Root Induction

Note: Root induction protocols often utilize an auxin in the absence of or with very low levels of cytokinins.

| Plant Species | Explant Type | Auxin (Type) | Auxin (mg/L) | Observations | Reference |

| Achillea occulta | Shoots | IBA or NAA | 1.0 - 2.0 | Successful root formation. | |

| Phytolacca americana (Pokeweed) | Leaf | NAA | 1.0 | 100% root induction in liquid medium. | |

| Chrysanthemum morifolium | Shoots | NAA | 0.5 | Optimal for root induction. | |

| Aloe vera | Shoots | IBA | 1.0 | Highest number and length of roots. |

Experimental Protocols